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molecular formula C15H16O2 B1614014 [3-(Benzyloxy)-4-methylphenyl]methanol CAS No. 916792-34-2

[3-(Benzyloxy)-4-methylphenyl]methanol

Cat. No. B1614014
M. Wt: 228.29 g/mol
InChI Key: GBVCRKCGVJJDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993616B2

Procedure details

To a suspension of lithium aluminum hydride in diethyl ether (50 mL) was added dropwise a solution of 3-Benzyloxy-4-methyl-benzoic acid benzyl ester (7.5 g) in diethyl ether (11 mL) under argon atmosphere at 0° C., and this mixture was stirred at room temperature for 6 hours. To this reaction mixture was added dropwise water (3.2 mL), and then Celite was added to this mixture and filtered. This filtrate was concentrated to give title compounds as a mixture of benzyl alcohol (7.0 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
3-Benzyloxy-4-methyl-benzoic acid benzyl ester
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:14][C:15](=O)[C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[C:18]([O:23][CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH:17]=1)C1C=CC=CC=1.O.C(O)C1C=CC=CC=1>C(OCC)C>[CH2:24]([O:23][C:18]1[CH:17]=[C:16]([CH2:15][OH:14])[CH:21]=[CH:20][C:19]=1[CH3:22])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
3-Benzyloxy-4-methyl-benzoic acid benzyl ester
Quantity
7.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C1=CC(=C(C=C1)C)OCC1=CC=CC=C1)=O
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
3.2 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Celite was added to this mixture
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
This filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give title compounds

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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